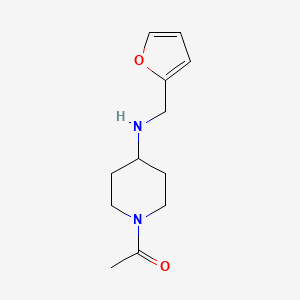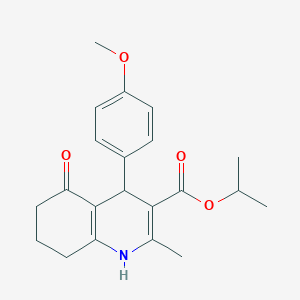![molecular formula C14H13BrN4OS B4890948 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide](/img/structure/B4890948.png)
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide, also known as MPTP hydrobromide, is a chemical compound with potential applications in scientific research. This compound is a thiazole derivative that has been shown to possess interesting biological properties, including potential antitumor and antiviral activities. In
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide hydrobromide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. Specifically, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide hydrobromide has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), a protein that is involved in cell cycle regulation. Additionally, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide hydrobromide has been shown to inhibit the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide hydrobromide has been shown to possess several biochemical and physiological effects. In addition to its antitumor and antiviral activities, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide hydrobromide has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide hydrobromide has been shown to inhibit the expression of certain genes that are involved in inflammation and immune response.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide hydrobromide in lab experiments is its potential as a new antitumor and antiviral drug candidate. Additionally, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide hydrobromide has been shown to possess interesting biological properties that could be further explored in future research. However, one limitation of using N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide hydrobromide in lab experiments is its potential toxicity, which could limit its use in certain applications.
Future Directions
There are several future directions that could be explored in the study of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide hydrobromide. One direction could be the further exploration of its antitumor and antiviral activities, including the development of new drug candidates based on N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide hydrobromide. Additionally, the mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide hydrobromide could be further elucidated, which could provide insight into the development of new cancer and antiviral drugs. Finally, the potential toxicity of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide hydrobromide could be further studied, which could help to identify safe and effective dosages for use in lab experiments.
Synthesis Methods
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide hydrobromide can be synthesized through a multistep process that involves the reaction of 4-methoxyphenyl isothiocyanate with ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate in the presence of triethylamine and acetonitrile. The resulting intermediate is then reacted with hydrobromic acid to yield N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide hydrobromide in high purity.
Scientific Research Applications
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide hydrobromide has been used in scientific research for various purposes, including the study of its antitumor and antiviral activities. In one study, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide hydrobromide was found to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide hydrobromide has been shown to possess antiviral activity against the influenza A virus, making it a potential candidate for the development of new antiviral drugs.
properties
IUPAC Name |
4-(4-methoxyphenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS.BrH/c1-19-11-5-3-10(4-6-11)12-9-20-14(17-12)18-13-15-7-2-8-16-13;/h2-9H,1H3,(H,15,16,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAASFYQIQXWXIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC3=NC=CC=N3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide](/img/structure/B4890866.png)

![4-{[(benzylamino)carbonothioyl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B4890881.png)


![3-bromo-4-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4890905.png)
![6-methyl-N,N-dipropyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4890909.png)

![methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4890946.png)
![3-(1-azepanylcarbonyl)-6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B4890947.png)
![ethyl ({4-[(cyclohexylamino)sulfonyl]phenyl}amino)(oxo)acetate](/img/structure/B4890954.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline](/img/structure/B4890961.png)
![5-[2-(benzyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890967.png)
![diphenyl[2-(phenylsulfonyl)phenyl]methanol](/img/structure/B4890973.png)